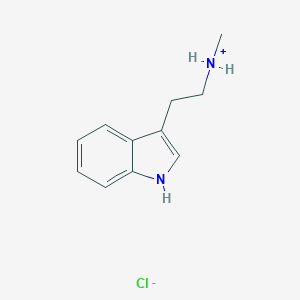

N-Methyltryptamine Hydrochloride

説明

N-Methyltryptamine Hydrochloride is a member of the substituted tryptamine chemical class. It is a natural product biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . This compound is an alkaloid derived from L-tryptophan and has been found in various plant genera, including Virola, Acacia, Mimosa, and Desmanthus .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyltryptamine Hydrochloride can be synthesized through a two-step process from tryptamine. The first step involves the methylation of tryptamine using a transmethylation enzyme, indolethylamine N-methyltransferase, with S-adenosyl-L-methionine as the methyl donor . The product, N-methyltryptamine, is then further methylated by the same enzyme to give N,N-dimethyltryptamine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the bark, shoots, and leaves of plants like Acacia and Mimosa . The extracted compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.

化学反応の分析

N-Methylation to N,N-Dimethyltryptamine (DMT)

NMT serves as an intermediate in the enzymatic biosynthesis of DMT via indolethylamine-N-methyltransferase (INMT) . This reaction involves the transfer of a methyl group from S-adenosylmethionine (SAM) to NMT .

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | INMT | |

| Substrate | NMT + SAM | |

| Product | DMT + S-adenosylhomocysteine | |

| Tissue Localization | Human lung, adrenal gland, brain |

Mechanistic Insight :

-

INMT catalyzes sequential methylation: tryptamine → NMT → DMT .

-

Competitive inhibition occurs with structural analogs like N-chloromethyl-DMT, which binds to INMT's allosteric site .

Oxidation Reactions

NMT undergoes oxidation to form indole derivatives, particularly under aerobic conditions.

Autoxidation

Enzymatic Oxidation

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Monoamine oxidase (MAO) | |

| Substrate | NMT | |

| Product | 3-Indoleacetaldehyde | |

| Inhibitor | MAO inhibitors (e.g., harmaline) |

Biological Relevance :

Salt Formation and Stability

NMT hydrochloride exhibits stability under standard storage conditions but reacts with chlorinated solvents.

Reaction with Dichloromethane (DCM)

Prolonged exposure to DCM leads to quaternary ammonium salt formation :

textNMT·HCl + CH₂Cl₂ → N-Chloromethyl-N-methyltryptamine chloride

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | >5 days | |

| Byproduct Yield | 19% | |

| Mitigation Strategy | Limit DCM contact to <30 minutes |

Analytical Data :

Carbamate Formation

NMT reacts with methyl chloroformate to form a carbamate intermediate, which is reduced to yield N-methyl analogs .

| Step | Reagents/Conditions | Product |

|---|---|---|

| Carbamate Synthesis | Methyl chloroformate, base | Methyl 2-(3'-indolylethyl)carbamate |

| Reduction | LiAlH₄ in anhydrous ether | NMT or derivatives |

Yield Data :

Phase-Transfer Catalyzed Reactions

NMT participates in alkylation reactions under phase-transfer conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Methylation | CH₃I, BnEt₃N⁺Cl⁻/NaOH | Low yield (<0.5%) |

| Competing Side Reactions | Over-alkylation to quaternary salts | Major byproduct (~47%) |

Key Finding :

Thermal Degradation

Heating NMT hydrochloride above 150°C induces decomposition:

-

Primary Pathway : Cleavage of the ethylamine side chain.

-

Byproducts : Indole, methylamine, and polymeric residues.

科学的研究の応用

Chemical Properties and Metabolism

N-Methyltryptamine is an organic compound belonging to the tryptamines class, characterized by an indole ring structure. It is involved in the metabolism of tryptophan and has been detected in biological samples, such as cow milk, indicating its potential as a biomarker for dietary intake . Its chemical structure allows it to interact with various neurotransmitter systems, primarily through serotonin receptors.

Pharmacological Applications

-

Psychoactive Effects :

- NMT shares similarities with other psychoactive compounds like DMT (N,N-Dimethyltryptamine), known for its profound effects on consciousness and perception. Research suggests that NMT may also influence mood and cognition through serotonergic pathways, although its effects are less well-documented compared to DMT .

-

Therapeutic Potential :

- Recent studies have explored the therapeutic potential of NMT and related compounds in treating neuropsychiatric disorders such as depression, anxiety, and PTSD. The synergistic effects observed when combined with monoamine oxidase inhibitors (MAOIs) enhance the bioavailability of these compounds, making them more effective in clinical settings .

-

Indolethylamine-N-Methyltransferase (INMT) Inhibition :

- NMT acts as a noncompetitive inhibitor of INMT, an enzyme involved in the methylation of tryptamines. This inhibition could play a role in modulating neurochemical pathways associated with stress-related psychoses and schizophrenia . Understanding this mechanism may illuminate new biochemical pathways for therapeutic interventions.

Case Studies and Clinical Research

-

Ayahuasca Studies :

Ayahuasca, a traditional brew containing DMT and MAOIs, has shown promising results in treating various mental health conditions. While NMT is not the primary psychoactive component, its presence may contribute to the overall therapeutic effects observed in clinical trials involving ayahuasca . For instance, a randomized controlled trial indicated significant antidepressant effects following ayahuasca administration in patients with treatment-resistant depression. -

Neuroimaging Findings :

Neuroimaging studies have revealed alterations in brain activity and connectivity patterns following administration of DMT and related compounds. These changes are believed to correlate with the subjective experiences reported by users, providing insights into the neural mechanisms underlying their psychoactive effects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Psychoactive Effects | Alters mood and cognition via serotonin receptors | Similar to DMT but less potent |

| Therapeutic Potential | Potential treatment for depression, anxiety, PTSD | Positive outcomes in clinical trials |

| INMT Inhibition | Noncompetitive inhibition of INMT enzyme | Possible link to stress-related psychoses |

| Ayahuasca Research | Contributes to therapeutic effects of ayahuasca | Significant antidepressant effects observed |

作用機序

N-Methyltryptamine Hydrochloride exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors in the brain . This interaction alters perception, mood, and cognition. The compound’s rapid metabolism and short duration of action are due to its rapid degradation by monoamine oxidase enzymes .

類似化合物との比較

N,N-Dimethyltryptamine (DMT): A closely related compound with similar hallucinogenic properties.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with potent psychoactive effects.

Alpha-methyltryptamine (AMT): A synthetic tryptamine with stimulant and hallucinogenic properties.

Uniqueness: N-Methyltryptamine Hydrochloride is unique in its biosynthesis and natural occurrence in the human body and various plants. Unlike some of its analogs, it does not exhibit significant psychoactive effects when administered orally due to extensive first-pass metabolism .

生物活性

N-Methyltryptamine (NMT) hydrochloride is an indole alkaloid structurally related to tryptamine and N,N-dimethyltryptamine (DMT). It has garnered interest for its potential biological activities, particularly in the context of psychoactive effects and therapeutic applications. This article explores the biological activity of NMT, including its mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by various research findings.

Chemical Structure and Properties

N-Methyltryptamine is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₂N₂

- Molecular Weight : 148.21 g/mol

- IUPAC Name : N-methyl-1H-indole-3-ethanamine

- CAS Number : 61-54-1

NMT is primarily known for its role as a substrate for the enzyme indolethylamine-N-methyltransferase (INMT), which catalyzes the conversion of tryptamine to NMT and subsequently to DMT. This enzymatic pathway is significant in understanding how NMT may exert its effects in the central nervous system (CNS).

Enzymatic Pathway

- Tryptophan is decarboxylated to form Tryptamine .

- Tryptamine is then methylated by INMT to produce N-Methyltryptamine (NMT) .

- Further methylation of NMT can yield DMT .

The expression of INMT has been observed in various tissues, including the lungs, thyroid, and adrenal glands, indicating a widespread potential for NMT synthesis within the body .

Psychoactive Effects

Research indicates that NMT exhibits psychoactive properties similar to those of DMT but with distinct effects. While DMT is known for its intense psychedelic experiences, NMT appears to have milder effects on consciousness and perception. Studies have shown that NMT can influence serotonin receptor activity, particularly at 5-HT1A and 5-HT2A receptors, suggesting a mechanism for its psychoactive effects .

Pharmacokinetics

The pharmacokinetic profile of NMT suggests rapid metabolism and clearance from the body. Following administration, NMT is quickly metabolized by monoamine oxidases (MAO), leading to a short duration of action. This rapid metabolism may limit its psychoactive effects when taken orally unless combined with MAO inhibitors, as seen in traditional ayahuasca brews .

Case Studies and Clinical Observations

- Case Study A : A study on the administration of ayahuasca showed that when combined with MAO inhibitors, participants reported enhanced effects from DMT due to the presence of NMT in the brew . This highlights the importance of understanding how NMT interacts within complex mixtures.

- Case Study B : Research involving intravenous administration of DMT revealed that while DMT produced intense psychedelic experiences, concurrent measurements indicated that NMT levels were also present, suggesting a possible synergistic effect .

Comparative Analysis of Tryptamines

To better understand the biological activity of N-Methyltryptamine, a comparative analysis with related compounds such as DMT and tryptamine is presented in Table 1.

| Compound | Chemical Structure | Psychoactive Effects | Duration of Action | Key Enzymes Involved |

|---|---|---|---|---|

| Tryptamine | C₈H₁₀N₂ | Mild | Short | INMT |

| N-Methyltryptamine | C₉H₁₂N₂ | Moderate | Very Short | INMT |

| D,N,N-Dimethyltryptamine (DMT) | C₁₁H₁₄N₂ | Intense | Short | INMT |

特性

IUPAC Name |

2-(1H-indol-3-yl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12-13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKQLFYZTJODMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916197 | |

| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-27-8 | |

| Record name | 1H-Indole-3-ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71K9029PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。